An In-depth Technical Guide to the Synthesis of tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate
An In-depth Technical Guide to the Synthesis of tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate
Introduction
tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique structural motif, featuring a protected indazole core with a strategically positioned hydroxyl group, renders it an invaluable building block in the development of therapeutic agents targeting a range of diseases.[1][2] The indazole scaffold itself is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its ability to mimic the indole ring system and engage in key biological interactions.[1][3] This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, offering detailed experimental protocols and insights into the chemical principles that underpin these methodologies.
This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.
Synthetic Strategies: A Comparative Overview
Two principal and validated synthetic routes to tert-butyl 5-hydroxy-1H-indazole-1-carboxylate have been established in the chemical literature. The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements of the subsequent synthetic steps.
-
Pathway 1: Direct Boc Protection of 5-hydroxy-1H-indazole. This is the most straightforward approach, involving the direct protection of the commercially available 5-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This method is atom-economical and efficient, provided the starting material is readily accessible.
Pathway 1: Direct Boc Protection of 5-hydroxy-1H-indazole
This synthetic approach leverages the direct N-acylation of 5-hydroxy-1H-indazole with di-tert-butyl dicarbonate. The reaction proceeds via the nucleophilic attack of one of the indazole nitrogen atoms on a carbonyl carbon of the Boc anhydride. The use of a base is crucial to deprotonate the indazole, thereby increasing its nucleophilicity. 4-Dimethylaminopyridine (DMAP) is often employed as a catalyst to accelerate the reaction.
Visualizing the Pathway
Caption: Direct Boc protection of 5-hydroxy-1H-indazole.
Detailed Experimental Protocol
Materials:
-
5-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-hydroxy-1H-indazole (1.0 eq) in anhydrous THF, add 4-dimethylaminopyridine (0.1 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-hydroxy-1H-indazole-1-carboxylate as a solid.
Data Summary
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| 5-hydroxy-1H-indazole | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate | 1.2 eq | Boc protecting agent |
| 4-Dimethylaminopyridine | 0.1 eq | Catalyst for acylation |
| Solvent | Anhydrous THF | Aprotic solvent to dissolve reactants |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction |
| Reaction Time | 12-16 hours | Typical duration for complete conversion |
| Expected Yield | 85-95% | Based on similar reported procedures |
Pathway 2: Two-Step Synthesis from 5-methoxy-1H-indazole
This pathway provides an alternative when 5-hydroxy-1H-indazole is either unavailable or more expensive than its methoxy-protected counterpart. The synthesis is divided into two key steps: Boc protection of the indazole nitrogen and subsequent demethylation of the methoxy group.
Step 2a: Boc Protection of 5-methoxy-1H-indazole
Similar to the direct protection, this step involves the reaction of 5-methoxy-1H-indazole with Boc₂O in the presence of a base. The higher stability and lower reactivity of the methoxy group compared to the hydroxyl group generally lead to a cleaner reaction with fewer side products.
Visualizing the Pathway (Step 2a)
Caption: Boc protection of 5-methoxy-1H-indazole.
Detailed Experimental Protocol (Step 2a)
Materials:
-
5-methoxy-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-methoxy-1H-indazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude tert-butyl 5-methoxy-1H-indazole-1-carboxylate can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2b: Demethylation
The cleavage of the methyl ether to reveal the hydroxyl group is a critical step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation due to its strong Lewis acidity, which facilitates the cleavage of the aryl-oxygen bond. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Visualizing the Pathway (Step 2b)
Caption: Demethylation of the methoxy group.
Detailed Experimental Protocol (Step 2b)
Materials:
-
tert-Butyl 5-methoxy-1H-indazole-1-carboxylate
-
Boron tribromide (BBr₃) solution in DCM (1.0 M)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 5-methoxy-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol.
-
Wash the mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 5-hydroxy-1H-indazole-1-carboxylate.[4]
Data Summary for Pathway 2
| Step | Reagent/Parameter | Molar Ratio/Value | Rationale |
| 2a | 5-methoxy-1H-indazole | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate | 1.2 eq | Boc protecting agent | |
| Triethylamine | 1.5 eq | Base to facilitate N-acylation | |
| Solvent | Anhydrous DCM | Aprotic solvent | |
| Expected Yield | 90-98% | High efficiency of Boc protection | |
| 2b | tert-Butyl 5-methoxy-1H-indazole-1-carboxylate | 1.0 eq | Intermediate |
| Boron tribromide | 1.5 eq | Strong Lewis acid for demethylation | |
| Solvent | Anhydrous DCM | Aprotic solvent, low freezing point | |
| Temperature | -78 °C to rt | Controlled reaction conditions | |
| Expected Yield | 70-85% | Typical yields for BBr₃ demethylation |
Conclusion
The synthesis of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate is a well-established process with two primary, reliable routes. The direct Boc protection of 5-hydroxy-1H-indazole offers a more concise pathway, while the two-step synthesis from 5-methoxy-1H-indazole provides a valuable alternative, particularly for large-scale preparations where the cost and availability of starting materials are significant considerations. The protocols detailed in this guide are based on established chemical principles and literature precedents, providing a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]
- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
-
National Center for Biotechnology Information. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]
-
PubMed. (2009, November 5). A versatile new synthetic route to 1N-hydroxyindazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Organic Syntheses. (2018, July 11). Preparation of (S)-N-Boc-5-oxaproline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The First Simple Method of Protection of Hydroxy Compounds as their O-Boc Derivatives under Lewis Acid Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]
- Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
-
Hoffman-La Roche AG. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Alchimica. (n.d.). tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate (1 x 250 mg). Retrieved from [Link]
-
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Demethylation and Demethoxythioalkylation of 5- Methoxyindoles. Retrieved from [Link]
-
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]
-
St Andrews Research Repository. (n.d.). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Retrieved from [Link]
-
ResearchGate. (2015, March 15). (PDF) Synthetic Routes to Imidazothiadiazines. Retrieved from [Link]
